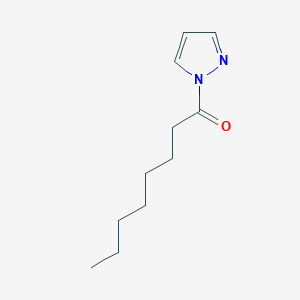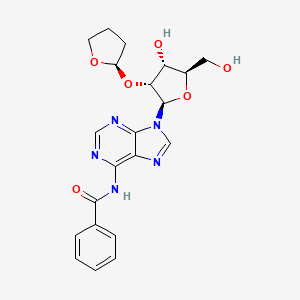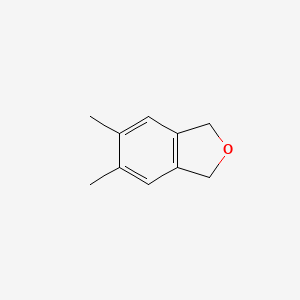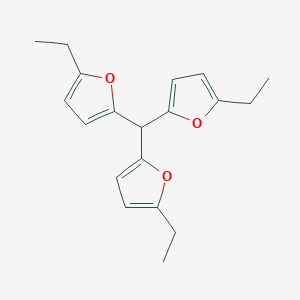
Isoxazole, 3-(2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 3-(2-furanyl)- is a heterocyclic compound that contains both an isoxazole ring and a furan ring The isoxazole ring is a five-membered ring with one nitrogen and one oxygen atom, while the furan ring is a five-membered ring with one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoxazole, 3-(2-furanyl)- can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. The furan ring can be introduced through subsequent reactions. Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole, 3-(2-furanyl)- typically involves large-scale cycloaddition reactions using nitrile oxides and alkynes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as copper(I) or ruthenium(II) are often used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 3-(2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized isoxazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Isoxazole, 3-(2-furanyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Isoxazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to isoxazole, 3-(2-furanyl)- include other isoxazole derivatives and heterocyclic compounds such as oxazole and thiazole. These compounds share similar ring structures but differ in the types and positions of heteroatoms.
Uniqueness
Isoxazole, 3-(2-furanyl)- is unique due to the presence of both an isoxazole ring and a furan ring, which imparts distinct chemical properties and reactivity. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Eigenschaften
| 651059-65-3 | |
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
3-(furan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H5NO2/c1-2-7(9-4-1)6-3-5-10-8-6/h1-5H |
InChI-Schlüssel |
CSWYVAJJSBNRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)






![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)


